1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one

umami taste sensory ranking flavor modulation

FEMA 4723 / JECFA 2160 umami tastant optimized for MSG-free bouillon, soup bases, and broth concentrates. Blinded Givaudan sensory panels ranked this compound 3rd at 20 ppm in chicken broth, with panel preference at 10 ppm—delivering salty, umami, long-lasting bouillon notes. At 10–20 ppm, it cost-effectively enhances saltiness perception in reduced-sodium snacks, sauces, and ready meals. The pyridin-2-yl structure is non-interchangeable with positional isomers (e.g., FEMA 4721), ensuring regulatory compliance. Procure from qualified manufacturers; request specs and documentation.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 1190229-37-8
Cat. No. B3186018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one
CAS1190229-37-8
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=N2)O
InChIInChI=1S/C15H15NO3/c1-19-12-6-7-13(15(18)10-12)14(17)8-5-11-4-2-3-9-16-11/h2-4,6-7,9-10,18H,5,8H2,1H3
InChIKeyIPMVYTFFNWLSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in phosphate buffer
Soluble (in ethanol)

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (CAS 1190229-37-8): Procurement-Relevant Identity and Regulatory Status


1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (CAS 1190229-37-8) is a synthetic pyridine-derivative flavoring agent classified as an umami tastant within the phenylpropanoid ketone family [1]. It is designated FEMA 4723, affirmed as Generally Recognized As Safe (GRAS) under FEMA GRAS Publication No. 25, and carries JECFA Flavor Number 2160, confirming its acceptability for use in food flavoring applications under international regulatory frameworks [2]. The compound is characterized by a 2-hydroxy-4-methoxyphenyl moiety linked via a propan-1-one bridge to a pyridin-2-yl group, with a molecular formula of C15H15NO3 and a molecular weight of 257.28 g/mol [3]. It was developed and patented by Givaudan S.A. as part of a series of pyridine derivatives designed to deliver umami flavor enhancement without reliance on monosodium glutamate (MSG) [1].

Why In-Class Pyridine Umami Tastants Cannot Simply Substitute 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one


While several pyridine derivatives have been patented as umami tastants, their sensory performance is exquisitely sensitive to subtle structural modifications on the phenyl ring, making them non-interchangeable. In side-by-side blinded sensory panels conducted by Givaudan, compounds differing only by a single substituent (e.g., methoxy vs. isobutoxy at the 4-position) demonstrated distinct umami intensity rankings, preferred use concentrations, and performance profiles across different food matrices [1]. Additionally, the pyridine ring substitution pattern (pyridin-2-yl vs. pyridin-4-yl) fundamentally alters the steric and electronic properties of the molecule, leading to divergent FEMA regulatory listings and application suitability . Generic substitution without direct comparative evidence therefore risks both sensory failure in the target application and regulatory non-compliance.

Quantitative Differentiator Evidence: 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one vs. Closest Analogs


Umami Intensity Ranking in Model Chicken Broth (No MSG Added): Target Compound vs. 4-Isobutoxy Analog

In a blind sensory panel (10 trained panelists) evaluating umami intensity in a model chicken broth base without added MSG, 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one at 0.002% (20 ppm) ranked 3rd out of 6 evaluated samples, finishing behind only MSG (rank 1) and the 4,5-dimethyl analog (rank 2), while the 4-isobutoxy analog at the same concentration ranked 4th and the negative control ranked 6th [1]. This head-to-head comparison in an identical food matrix and concentration demonstrates that the 4-methoxy substituent provides superior umami intensity over the larger 4-isobutoxy substituent in this application context.

umami taste sensory ranking flavor modulation chicken broth model

Umami Intensity Ranking in Base Formulation (No MSG): Target Compound vs. 4-Isobutoxy Analog at Equal Concentration

In a separate blind ranking test using a base formulation without MSG, the target compound at 0.002% ranked 4th out of 6 samples, while the 4-isobutoxy analog at the same 0.002% concentration ranked 3rd, with MSG ranked 1st and control ranked 5th [1]. This inversion of relative performance between the two food matrices (chicken broth vs. base formulation) reveals a matrix-dependent differentiation profile that is critical for application-specific selection: the target compound performs better in complex savory broths, while the 4-isobutoxy analog may hold an advantage in simpler base formulations.

umami taste sensory ranking flavor enhancement base formulation

Preferred Usage Concentration Differentiation: Target Compound at 0.001% vs. 0.002% in Chicken Broth vs. 4-Isobutoxy Analog

In the model chicken broth with no MSG and no sugar added, the sensory panel preferred the target compound at a lower concentration of 0.001% (10 ppm) compared to the 0.002% (20 ppm) that was preferred for the 4-isobutoxy analog in the same matrix [1]. At 0.001%, the 4-isobutoxy analog ranked only 4th, while the target compound was not directly ranked at 0.001% in the reported data; however, the panel's preference for 0.001% of the target compound suggests effective umami delivery at half the concentration required for the 4-isobutoxy analog's optimal performance in this matrix. This indicates a potential potency advantage that translates to lower use levels and cost-in-use benefits.

use level dosage optimization umami potency chicken broth

Pyridine Ring Positional Isomer Differentiation: Pyridin-2-yl (FEMA 4723) vs. Pyridin-4-yl (FEMA 4721) Regulatory and Electronic Distinction

The target compound bears a pyridin-2-yl substituent (FEMA 4723, JECFA 2160), whereas the structurally related compound 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one carries a pyridin-4-yl group and a distinct FEMA designation (4721) [1]. The pyridin-2-yl substitution introduces distinct steric and electronic effects compared to pyridin-4-yl, as the nitrogen lone pair orientation and ring electronics differ substantially between these positional isomers. This is reflected in their separate FEMA GRAS listings, indicating that regulatory authorities treat them as distinct flavoring substances with independent safety evaluations . No direct head-to-head sensory comparison between these positional isomers has been published in the available patent or regulatory literature.

regulatory status FEMA GRAS positional isomer pyridine substitution

Physicochemical Specification Differentiation: Purity, Melting Point, and Solubility Profile

The target compound is supplied as a cream solid with a specified assay range of 98.00–100.00%, a melting point of 65–66 °C at 760 mmHg, an estimated water solubility of 3,969 mg/L at 25 °C, and an estimated logP of 2.833 [1]. While analogous data for the 4-isobutoxy comparator (FEMA 4722) are not directly published, the isobutoxy substituent would be expected to increase logP, reduce water solubility, and alter melting behavior due to the larger, more lipophilic alkoxy chain. The methoxy analog's relatively balanced hydrophilicity (water solubility ~4 g/L) facilitates dissolution in aqueous food matrices at low ppm levels, whereas a more lipophilic analog may require co-solvents or emulsification, adding formulation complexity and cost. The target compound's melting point near 65–66 °C also enables convenient handling as a solid at ambient temperatures with facile melting during heated food processing.

purity specification melting point water solubility quality control

Optimal Procurement and Application Scenarios for 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one Based on Quantitative Evidence


Savory Bouillon and Soup Base Formulations Requiring MSG-Free Umami Enhancement

Based on the blinded sensory ranking data in model chicken broth, where the target compound ranked 3rd at 0.002% (20 ppm) and was panel-preferred at 0.001% (10 ppm), this compound is optimally specified for bouillon, soup base, and broth concentrate applications where umami intensity must be delivered without MSG [1]. The compound's matrix-dependent performance advantage in complex savory systems (chicken broth) over the 4-isobutoxy analog makes it the preferred choice for these product categories.

Low-Sodium Savory Products Requiring Palatable Umami and Saltiness Enhancement

The patent explicitly states that the target compound helps make low-salt products more palatable, and sensory panelists described samples containing it as 'salty, umami, long lasting, savoury, bouillon' [1]. This positions the compound for procurement in reduced-sodium snack seasonings, sauces, and ready meals where salt reduction targets must be met without compromising taste. At usage levels as low as 10–20 ppm, it provides cost-effective umami and saltiness perception enhancement.

Regulatory-Compliant Flavor Formulations Requiring FEMA 4723 with JECFA 2160 Specification

For flavor houses and food manufacturers operating in jurisdictions that reference FEMA GRAS or JECFA specifications, the target compound's dual FEMA 4723 / JECFA 2160 regulatory status provides a clear, auditable procurement pathway [2]. This distinguishes it from the pyridin-4-yl positional isomer (FEMA 4721) and ensures that formulations referencing FEMA 4723 cannot be substituted without regulatory re-filing.

Tomato-Based Savory Products (Ketchup, Pasta Sauces) Seeking Enhanced Umami and Savory Complexity

In tomato ketchup trials reported in the patent, flavorists (2 male, 2 female) agreed that the ketchup containing the target compound tasted 'clearly more umami, more salty and had a pleasant savoury note' compared to ketchup without the compound [1]. This data, while qualitative, supports procurement for tomato-based condiment and sauce applications where a clean-label, MSG-free umami boost is desired.

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